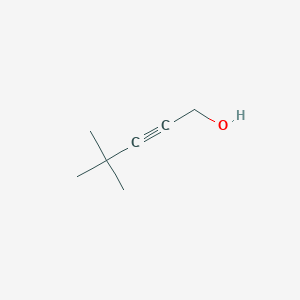

4,4-Dimethyl-2-pentyn-1-ol

Description

Contextual Significance as a Multifunctional Building Block

4,4-Dimethyl-2-pentyn-1-ol is recognized for its role as a multifunctional building block in organic synthesis. The propargylic alcohol functional group is a versatile synthon, known for its ability to participate in a wide array of chemical transformations. researchgate.net These include its use in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. rawsource.com The presence of the alkyne allows for additions, cycloadditions, and coupling reactions, while the hydroxyl group can be readily oxidized or serve as a directing group or nucleophile.

The defining feature of this compound is the sterically bulky tert-butyl group. This group exerts significant steric hindrance, which can profoundly influence the regioselectivity and stereoselectivity of reactions at the adjacent alkyne and alcohol functionalities. acs.org This steric control is a key aspect of its utility, allowing for predictable outcomes in complex synthetic sequences. For instance, the steric bulk can direct the approach of reagents to a specific face of the molecule, a critical factor in asymmetric synthesis.

A notable application demonstrating its utility is in the synthesis of chiral allenes. For example, this compound has been used as a starting material for the preparation of (S)-(−)-2-tert-butyl-3-methylene-oxirane, a chiral allene (B1206475) oxide. This transformation highlights the compound's capacity to serve as a precursor to stereochemically complex and valuable molecules. The synthesis of chiral allenes from propargylic alcohols is a significant area of research, with applications in the development of new catalysts and ligands. d-nb.info

Historical Development and Evolution of Research Perspectives

The historical development of this compound is intrinsically linked to the broader history of propargyl alcohol chemistry. The industrial synthesis of the parent compound, propargyl alcohol (prop-2-yn-1-ol), was developed following the work of Walter Reppe, involving the copper-catalyzed addition of formaldehyde (B43269) to acetylene (B1199291). wikipedia.org This foundational work opened the door to the synthesis of a vast array of substituted propargylic alcohols.

Early research on propargylic alcohols focused on their fundamental reactivity, such as polymerization and oxidation. wikipedia.org Over time, the perspective on these compounds has evolved dramatically. They are no longer seen as simple industrial chemicals but as highly valuable and versatile intermediates in fine chemical synthesis. The development of transition metal-catalyzed reactions, in particular, has revolutionized the use of propargylic alcohols.

The focus has shifted towards harnessing their unique reactivity for the construction of complex molecules, including natural products and pharmaceuticals. The introduction of sterically demanding groups, such as the tert-butyl group in this compound, reflects a more nuanced understanding of how to control reactivity. The use of such sterically hindered alkynes is a more recent development, driven by the need for greater selectivity in synthesis. acs.orgrsc.org The evolution of synthetic methods, such as the use of propargyl Claisen rearrangements to generate allenes, further illustrates the expanding utility of this class of compounds. csic.es

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into compounds like this compound is focused on several key areas, reflecting broader trends in organic synthesis. A major objective is the development of new, efficient, and stereoselective methods for the synthesis of complex molecular structures.

One significant area of research is the use of propargylic alcohols in the synthesis of heterocyclic compounds. researchgate.net The dual functionality of the propargylic alcohol moiety makes it an ideal precursor for cyclization reactions, leading to a wide variety of oxygen- and nitrogen-containing heterocycles, which are common motifs in biologically active molecules. researchgate.net

Another active field of research is the investigation of radical transformations of propargylic alcohols. researchgate.net These reactions offer novel pathways for the formation of C-C and C-heteroatom bonds, often with unique reactivity and selectivity profiles. The development of new catalytic systems, including organocatalysts and photocatalysts, for these transformations is a major focus.

The synthesis of axially chiral allenes from propargylic alcohols remains a prominent objective in current research. d-nb.inforesearchgate.net The development of catalytic, enantioselective methods to access these valuable chiral building blocks is of high interest for applications in materials science and medicinal chemistry. Research in this area explores the use of various transition metal catalysts and chiral ligands to control the stereochemical outcome of the reaction. nih.govcsic.es The unique steric properties of this compound make it an interesting substrate for these advanced synthetic methods, where the interplay of catalyst and substrate stereochemistry can lead to highly selective transformations.

Chemical Compound Data

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52323-98-5 | epa.govchemicalbook.com |

| Molecular Formula | C7H12O | epa.govchemspider.com |

| Molecular Weight | 112.17 g/mol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h8H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLANJRMYBRPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472706 | |

| Record name | 4,4-dimethyl-2-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52323-98-5 | |

| Record name | 4,4-dimethyl-2-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpent-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethyl 2 Pentyn 1 Ol and Its Stereoisomers

Classical and Industrial Preparations

Traditional methods for synthesizing 4,4-dimethyl-2-pentyn-1-ol rely on robust and well-established reactions involving the formation of a carbon-carbon bond between an alkyne and a carbonyl precursor.

The direct alkynylation of carbonyl compounds is a primary method for preparing propargylic alcohols. nih.gov This reaction involves the nucleophilic addition of a terminal alkyne, or its corresponding acetylide, to an aldehyde or ketone. For the synthesis of this compound, the specific reactants are 3,3-dimethyl-1-butyne (B43207) and formaldehyde (B43269).

The reaction is typically performed in the presence of a strong base, which deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final primary alcohol product. Common bases for this transformation include sodium amide (NaNH₂) in liquid ammonia (B1221849) or alkali metal hydroxides under specific conditions. orgsyn.orggoogle.com Industrial processes often utilize basic catalysts to facilitate this coupling. google.comgoogle.com

Table 1: General Scheme for Alkynylation with Carbonyl Precursor

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3,3-Dimethyl-1-butyne | Formaldehyde | 1. Strong Base (e.g., NaNH₂) 2. Aqueous Workup | This compound |

This method is efficient for producing achiral propargylic alcohols and serves as a foundational industrial approach. google.com

The use of organometallic reagents, particularly Grignard reagents, offers a versatile and widely used alternative for the synthesis of alcohols. masterorganicchemistry.comchemie-brunschwig.ch To prepare this compound, an alkynyl Grignard reagent is first synthesized from 3,3-dimethyl-1-butyne. This is achieved by reacting the terminal alkyne with an alkylmagnesium halide, such as ethylmagnesium bromide (EtMgBr). The acidic terminal proton of the alkyne is readily abstracted by the Grignard reagent, resulting in the formation of a stable alkynylmagnesium halide.

This newly formed Grignard reagent is a potent nucleophile that readily adds to the carbonyl group of formaldehyde. masterorganicchemistry.com The reaction forms a magnesium alkoxide intermediate, which upon acidic aqueous workup, yields this compound. This method is highly effective and a staple in synthetic organic chemistry for creating carbon-carbon bonds. google.comchemie-brunschwig.ch

Table 2: Synthesis via Grignard Reagent Application

| Step | Reactants | Reagent | Intermediate/Product |

| 1 | 3,3-Dimethyl-1-butyne | Ethylmagnesium Bromide (EtMgBr) | 3,3-Dimethyl-1-butynylmagnesium bromide |

| 2 | Formaldehyde | 3,3-Dimethyl-1-butynylmagnesium bromide | Magnesium alkoxide intermediate |

| 3 | Magnesium alkoxide intermediate | Aqueous Acid (e.g., H₃O⁺) | This compound |

Advanced and Stereoselective Synthetic Routes

For the synthesis of chiral propargylic alcohols, which are valuable precursors for enantiomerically pure pharmaceuticals and natural products, more advanced and stereoselective methods are required. nih.govsci-hub.se These routes often involve sophisticated catalysts and intermediates to control the three-dimensional arrangement of atoms.

The synthesis of chiral allenes and their use as intermediates represents a modern approach to constructing complex chiral molecules. acs.orgresearchgate.net While this compound is achiral, the methodologies involving allene (B1206475) intermediates are crucial for synthesizing its chiral analogs. Allenes are compounds with cumulative double bonds, and their axially chiral nature makes them versatile synthons. acs.org The conversion of readily available propargylic alcohols into chiral allenes is a common strategy, often proceeding through rearrangement reactions or SN2' displacements. sci-hub.seresearchgate.net The reverse transformation, from an allene or an allene-derived intermediate to a propargyl alcohol, is a less common but powerful strategy for specific synthetic targets.

Hydrostannylation, the addition of a tin hydride across a triple or double bond, is a key reaction in organometallic chemistry. researchgate.netresearchgate.net While often used to convert propargyl alcohols into allenes or vinylstannanes, the hydrostannylation of substituted allenes can be employed to generate precursors for propargyl alcohols. researchgate.netthieme-connect.de The reaction of a tin hydride with an allene can proceed with high regio- and stereoselectivity, typically catalyzed by Lewis acids or palladium complexes. researchgate.net

The addition of the stannyl (B1234572) group can be directed to the central or a terminal carbon of the allene system, depending on the substitution pattern of the allene and the reaction conditions. nih.gov The resulting allylic stannane (B1208499) can then be converted to a propargylic alcohol through subsequent chemical steps, such as oxidation or rearrangement, effectively transferring the chirality from an allene precursor to the final alcohol product.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand to direct the epoxidation to a specific face of the double bond. libretexts.org This method does not directly produce propargyl alcohols but is a cornerstone for establishing a defined stereocenter in a molecule, which can then be elaborated into a chiral propargyl alcohol. researchgate.net

A synthetic strategy could involve:

Sharpless Epoxidation : An appropriately substituted allylic alcohol undergoes asymmetric epoxidation to produce a chiral epoxy alcohol with high enantiomeric excess (ee). wikipedia.orglibretexts.org

Epoxide Opening : The resulting epoxide is opened with a suitable nucleophile. This step can be highly regioselective, leading to a chiral diol or other functionalized intermediate.

Functional Group Manipulation : The intermediate is then converted through a series of reactions (e.g., oxidation, elimination, protection/deprotection) to introduce the alkyne functionality, yielding the desired chiral propargylic alcohol.

This multi-step approach, where the Sharpless epoxidation is the key stereo-inducing step, is a powerful strategy for the total synthesis of complex natural products containing chiral propargyl alcohol moieties. researchgate.netmdpi.com

Table 3: Conceptual Use of Sharpless Epoxidation for Stereoinduction

| Step | Reaction Type | Key Reagents | Outcome |

| 1 | Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Chiral Epoxy Alcohol |

| 2 | Epoxide Ring-Opening | Nucleophile / Acid or Base | Chiral Diol Derivative |

| 3 | Conversion to Alkyne | Multi-step chemical transformation | Chiral Propargylic Alcohol |

Strategies Involving Chiral Allene Oxide Intermediates

Deoxystannylation Protocols for Allene Oxide Formation

Deoxystannylation has emerged as a powerful method for the formation of allenes and their derivatives, including allene oxides. This process involves the β-elimination of a stannyl group and a hydroxyl group from a stannylated allylic alcohol. researchgate.net The reaction typically proceeds in an anti-fashion when treated with reagents like methanesulfonyl chloride and triethylamine (B128534) at or below room temperature. researchgate.net

A notable application of this methodology is in the synthesis of chiral allene oxides. The process can start with a chiral stannylated allylic alcohol, which upon epoxidation or cyclopropanation and subsequent deoxystannylation, yields a chiral allene oxide. researchgate.net This approach has led to the first isolation and characterization of a chiral allene oxide. researchgate.net

For instance, the synthesis of (S)-(−)-2-tert-butyl-3-methylene-oxirane, a chiral allene oxide, was accomplished from this compound. researchgate.net This multi-step conversion involved hydrostannylation, followed by a Sharpless epoxidation to introduce chirality, and finally, deoxystannylation to form the allene oxide. researchgate.net The radical hydrostannylation of propargylic alcohols like this compound can be performed regio- and stereoselectively to produce the necessary stannylated allylic alcohol precursor. researchgate.net The subsequent deoxystannylation is often more efficient than analogous silyl-based eliminations due to the facile cleavage of the vinylic carbon-tin bond under mild conditions. researchgate.net

This methodology offers a strategic advantage for creating axially chiral allenes, which are important motifs in many biologically active molecules and chiral ligands. researchgate.net The ability to control the stereochemistry of the allene oxide through the use of a chiral precursor or a chiral catalyst is a significant advancement in allene synthesis. researchgate.netresearchgate.net

Enantioselective Catalysis in Synthesis

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. While the direct catalytic asymmetric synthesis of this compound itself is not extensively detailed in the provided context, related enantioselective transformations highlight the potential strategies.

A key approach involves the kinetic resolution of racemic alcohols or the asymmetric desymmetrization of meso compounds. For example, chiral oxazaborolidinones have been used to mediate the enantioselective ring-cleavage of acetals derived from racemic 1,3-alkanediols. researchgate.net This demonstrates the principle of differentiating between enantiomers using a chiral catalyst.

In the context of allene synthesis, which is closely related to propargylic alcohols like this compound, catalytic asymmetric methods are gaining prominence. researchgate.net Traditionally, the synthesis of optically active allenes required stoichiometric chiral sources. researchgate.net However, the development of catalytic methods, although still a relatively underdeveloped field, represents a significant step forward. researchgate.net

One example of an asymmetric synthesis that leads to chiral allenes involves the Doering-LaFlamme allene synthesis using enantiopure cyclopropylmagnesium carbenoids. researchgate.net This method, starting from a chiral precursor, allows for the asymmetric synthesis of allenes. researchgate.net Another approach involves the use of enantiomerically pure 2-(p-tolylsulfinyl)benzylcopper reagents which react with propargylic electrophiles to afford enantiomerically pure allenes. researchgate.net

The development of catalytic systems for the enantioselective synthesis of propargylic alcohols is also relevant. For instance, the addition of terminal alkynes to aldehydes, a fundamental C-C bond-forming reaction, can be rendered enantioselective using chiral catalysts.

Chemo- and Regioselective Alkynylation Methods

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. Alkynylation reactions, in particular, must be controlled to ensure the formation of the desired product.

A common method for the synthesis of terminal alkynes involves the reaction of a suitable electrophile with an acetylide anion. For instance, the synthesis of 4,4-dimethyl-2-pentyne (B1597327) can be achieved by reacting the sodium salt of propyne (B1212725) with a suitable alkylating agent. infinitylearn.com To obtain this compound, a synthetic equivalent of formaldehyde (a hydroxymethyl group) would need to be introduced at one end of the alkyne.

Palladium-catalyzed cross-coupling reactions are powerful tools for achieving chemo- and regioselectivity. For example, the dimerization of terminal alkynes can be controlled to produce either head-to-head or head-to-tail products depending on the catalyst and reaction conditions. nih.gov In the context of synthesizing functionalized alkynes, a palladium complex with Di-tert-butylneopentylphosphine (DTBNpP) has been shown to selectively catalyze the cross-dimerization of phenylacetylene (B144264) and propargyl alcohol to yield E-5-phenyl-2-penten-4-yn-1-ol with high chemo-, regio-, and stereoselectivity. ua.edu This highlights the potential for selectively coupling different alkyne fragments.

Furthermore, hydroarylation of internal alkynes can be directed by a removable directing group to achieve high regioselectivity. acs.org Engle and co-workers demonstrated the use of a 2-picolinamide directing group in a palladium-catalyzed syn-hydroarylation of internal alkynes. acs.org While not a direct synthesis of this compound, this principle of directing group-assisted, regioselective functionalization of alkynes is a key strategy that could be adapted for its synthesis.

The choice of catalyst is paramount in controlling the outcome of these reactions. For instance, silver hexafluoroantimonate (AgSbF6) has been used for the mild and chemoselective hydration of terminal alkynes. researchgate.net This type of selective transformation is crucial when working with multifunctional molecules.

Reactivity Profiles and Transformational Chemistry of 4,4 Dimethyl 2 Pentyn 1 Ol

Reactions Involving the Hydroxyl Functional Group

Derivatization to Esters and Ethers

The primary alcohol moiety of 4,4-dimethyl-2-pentyn-1-ol serves as a versatile handle for derivatization into esters and ethers, which can function as protecting groups or as key intermediates for further transformations.

Esterification: Esters are readily synthesized through the reaction of the alcohol with carboxylic acids or their derivatives. Standard methods like the Steglich esterification, which uses a carbodiimide (B86325) coupling agent, are effective. Alternatively, reaction with highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine, proceeds efficiently to yield the corresponding 4,4-dimethyl-2-pentynyl esters. Oxidative esterification, where an aldehyde is oxidized in the presence of the alcohol, represents another viable, albeit less direct, pathway. nih.gov Enzyme-catalyzed resolutions, for instance using lipases, can achieve enantioselective esterification, which is particularly valuable for chiral propargylic alcohols. researchgate.net

Etherification: The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. rsc.orgresearchgate.net This SN2 reaction involves the initial deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide or other suitable leaving group (e.g., tosylate, mesylate) from an alkyl substrate to form the ether linkage. rsc.orgrsc.org Due to the SN2 mechanism, this method is most effective with methyl or primary alkyl halides to avoid competing elimination reactions. rsc.org Ethers, particularly silyl (B83357) ethers (e.g., TBS, TIPS), are also frequently employed as protecting groups for the hydroxyl function to prevent its interference in subsequent reaction steps. acs.org

| Derivatization Type | Reagents | Product Class | Key Features |

| Esterification | Carboxylic Acid + Carbodiimide (e.g., DCC) | Ester | Mild conditions, suitable for sensitive substrates. |

| Acyl Chloride/Anhydride + Base (e.g., Pyridine) | Ester | High reactivity, generally high yields. | |

| Lipase + Acyl Donor | Chiral Ester | Provides access to enantiomerically enriched products. researchgate.net | |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide/Tosylate | Ether | Versatile S |

| Silyl Ether Formation | Silyl Chloride (e.g., TBSCl) + Base (e.g., Imidazole) | Silyl Ether | Common protecting group strategy. acs.org |

Oxidation to Carbonyl Compounds

The primary alcohol of this compound can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 4,4-dimethyl-2-pentynal. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the alkyne.

Common chromium-based reagents like Pyridinium Chlorochromate (PCC) are effective for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to stop the oxidation at the aldehyde stage. caltech.edursc.orgresearchgate.net Modern, milder reagents such as Dess-Martin Periodinane (DMP) and oxidations based on dimethyl sulfoxide (B87167) (DMSO), like the Swern oxidation, also provide high yields of the aldehyde under controlled conditions. caltech.eduacs.orgacs.org The Swern oxidation, while efficient, requires cryogenic temperatures (-78 °C). chemrxiv.org Aerobic oxidation methods using catalysts like oxovanadium complexes have also been developed for propargylic alcohols, offering a greener alternative to stoichiometric heavy-metal oxidants. chemrxiv.org

The resulting product, 4,4-dimethyl-2-pentynal, is a highly electrophilic compound due to the conjugated system, making it susceptible to nucleophilic attack. researchgate.net The steric hindrance from the tert-butyl group can influence the kinetics of the oxidation reaction compared to less substituted propargyl alcohols. nih.gov

| Oxidizing Agent | Typical Solvent | Temperature | Key Advantages/Disadvantages |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Room Temp. | Reliable, stops at aldehyde; generates chromium waste. rsc.orgresearchgate.net |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temp. | Mild, high yields, avoids heavy metals. caltech.eduacs.org |

| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | CH₂Cl₂ | -78 °C | High efficiency; requires cryogenic conditions, malodorous byproducts. acs.orgchemrxiv.org |

| Aerobic Oxidation (e.g., VO(acac)₂) | Acetonitrile | Room Temp. | Uses O₂ as the terminal oxidant (green); may require catalyst optimization. chemrxiv.org |

| Activated MnO₂ | CH₂Cl₂ | Room Temp. | Selective for allylic/propargylic alcohols; reactivity can be variable. acs.orgnih.gov |

Nucleophilic Substitution and Elimination Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur at the C1 position of this compound, the -OH group must first be converted into a more suitable leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -Cl).

Nucleophilic Substitution: Once activated, the resulting propargylic electrophile is susceptible to SN2 attack by a variety of nucleophiles. researchgate.net The reaction proceeds with backside attack at the C1 carbon, leading to inversion of configuration if the carbon were chiral. Due to the SN2 mechanism, this pathway is sensitive to steric hindrance. Acetylides are excellent carbon nucleophiles for this type of reaction, enabling the extension of the carbon chain. chinesechemsoc.org

Elimination Reactions: Propargylic alcohol derivatives can undergo elimination reactions, often acid-catalyzed, to form conjugated enynes or allenes. researchgate.net For tertiary propargylic alcohols, acid treatment typically leads to the Meyer-Schuster rearrangement to form an α,β-unsaturated ketone. nih.gov While this compound is a primary alcohol, under certain conditions, rearrangement or elimination pathways can be induced, influenced by the specific reagents and reaction conditions. For example, dehydration of the analogous saturated alcohol, 4,4-dimethyl-2-pentanol, using an acid catalyst yields (E)-4,4-dimethyl-2-pentene. nih.gov

Advanced Catalytic Transformations

Derivatives of this compound are valuable substrates in modern catalytic chemistry, enabling the construction of complex molecular architectures through the formation of new carbon-carbon bonds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C(sp³)–C(sp³) Bond Formation)

The formation of a C(sp³)–C(sp³) bond by coupling the propargylic carbon of this compound with another sp³-hybridized carbon center is a powerful synthetic strategy. This typically requires converting the alcohol into an electrophilic partner, such as a propargyl halide, tosylate, acetate (B1210297), or carbonate. acs.orgresearchgate.net These reactions often fall under the category of cross-electrophile coupling, where two different electrophiles are coupled in the presence of a transition-metal catalyst and a stoichiometric reductant. acs.org

Nickel-Catalyzed Reductive Transformations

Nickel catalysis is particularly prominent in C(sp³)–C(sp³) bond formation due to its ability to activate and couple alkyl electrophiles. rsc.org In a typical reductive cross-electrophile coupling, a low-valent nickel(0) species, generated in situ from a Ni(II) precatalyst and a reductant (e.g., Mn or Zn metal), sequentially activates the two different electrophiles. rsc.org For instance, a propargyl electrophile derived from this compound could be coupled with an unactivated alkyl bromide. nih.gov

The general catalytic cycle is proposed to involve the oxidative addition of one electrophile to Ni(0) to form an organonickel(II) intermediate. Subsequent reaction with the second electrophile, often proceeding through a Ni(I)/Ni(III) cycle, culminates in reductive elimination to form the new C-C bond and regenerate the active nickel catalyst. rsc.orgresearchgate.net The choice of ligand on the nickel center is crucial for controlling reactivity and selectivity, preventing undesired homocoupling of either electrophile. researchgate.netnih.gov

| Reaction Type | Propargyl Derivative | Coupling Partner | Catalyst System | Key Feature |

| Reductive Coupling | Propargyl Carbonate | Aryl Halide | Ni(0) / Ligand | Ligand-controlled regioselectivity for allene (B1206475) synthesis. researchgate.net |

| Reductive Coupling | Propargyl Ester | Chlorogermane | Ni(0) / Reductant | Enantioconvergent coupling of non-radical precursors. |

| Reductive Coupling | Propargyl Halide | Aliphatic Aldehyde | Ni(II) / Ligand / Reductant | Couples unactivated alkyl bromides with aliphatic aldehydes. rsc.org |

| Cross-Electrophile Coupling | Alkyl Tosylate | Alkyl Bromide | Ni(II) / Ligand / Reductant | Forms C(sp³)–C(sp³) bonds between two different alkyl electrophiles. nih.gov |

Electrochemical Cross-Electrophile Coupling (eXEC) Mechanisms

Electrochemical synthesis offers a sustainable and highly tunable alternative to chemical reductants for driving cross-electrophile couplings. nih.gov In an electrochemical C(sp³)–C(sp³) coupling, electrons from a cathode are used to selectively reduce one of the electrophilic partners.

A common strategy involves the coupling of two different alkyl halides. The more substituted or electronically activated halide is selectively reduced at the cathode to generate a carbanion equivalent. This nucleophile then attacks the second, less readily reduced alkyl halide in a classical SN2 fashion to form the C-C bond. nih.gov This approach can be performed without a transition metal catalyst.

Alternatively, nickel-catalyzed eXEC methods are powerful for coupling less reactive electrophiles like alkyl tosylates with alkyl halides. In this process, the electrochemically generated Ni(0) species initiates the catalytic cycle. The applied potential can be precisely controlled, offering advantages in selectivity and functional group tolerance over methods using stoichiometric metal powders. A halide derivative of this compound could serve as one of the electrophilic partners in such a transformation, enabling the formation of a new C(sp³)–C(sp³) bond under mild, electrochemically driven conditions.

Asymmetric Catalysis for Chiral Induction

The inherent chirality of many biologically active molecules necessitates the development of synthetic methods that can control the three-dimensional arrangement of atoms. Asymmetric catalysis, the use of chiral catalysts to induce enantioselectivity in a reaction, is a powerful tool for achieving this goal. In the context of this compound, a prochiral molecule, asymmetric catalysis can be employed to generate chiral products with high enantiomeric excess. This section explores two key strategies for achieving chiral induction in reactions involving this alkynyl alcohol: oxazaborolidinone-mediated enantioselective reactions and transformations promoted by chiral Lewis acids.

Oxazaborolidinone-Mediated Enantioselective Reactions

Oxazaborolidinones are a class of chiral catalysts that have proven effective in a variety of asymmetric transformations, including aldol (B89426) reactions. nih.govnih.gov These catalysts function by coordinating to both the nucleophile and the electrophile, thereby creating a chiral environment that directs the approach of the reactants and favors the formation of one enantiomer over the other.

In the context of reactions involving alkynyl alcohols like this compound, oxazaborolidinones can be utilized to control the stereochemistry of addition reactions to the triple bond or reactions involving the hydroxyl group. For instance, in a vinylogous Mukaiyama aldol reaction, a tryptophane-based B-phenyloxazaborolidinone can be used to achieve high enantioselectivities in the formation of δ-hydroxy-α,β-unsaturated carbonyl compounds. nih.gov While this specific example does not directly use this compound, the principle can be extended to reactions where the acetylenic moiety of this compound or its derivatives act as the nucleophilic component.

A notable application is the oxazaborolidinone-mediated asymmetric bisvinylogous Mukaiyama aldol reaction, which allows for the rapid construction of conjugated dienols. nih.gov This methodology expands the vinylogy principle and can be applied to a broad range of aldehydes, offering a pathway to complex polyketide building blocks. nih.gov The use of an oxazaborolidinone as a source of chirality is central to the success of this reaction. nih.gov

| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| Tryptophane-based B-phenyloxazaborolidinone | Vinylogous Mukaiyama Aldol Reaction | δ-Hydroxy-α,β-unsaturated carbonyl compounds | High | nih.gov |

| Oxazaborolidinone | Asymmetric Bisvinylogous Mukaiyama Aldol Reaction | Conjugated dienols | Not specified | nih.gov |

Chiral Lewis Acid Promoted Transformations

Chiral Lewis acids are another important class of catalysts for enantioselective synthesis. uni-muenchen.de These catalysts function by activating an electrophile towards nucleophilic attack, while their chiral ligands create a stereochemically defined environment around the reaction center. This strategy has been widely applied in various carbon-carbon bond-forming reactions. iranchembook.ir

In transformations involving this compound, a chiral Lewis acid could be employed to catalyze the addition of nucleophiles to the alkyne or to control the stereochemistry of reactions at the hydroxyl group. For example, a chiral Lewis acid could coordinate to an aldehyde, activating it for an enantioselective addition of the acetylide derived from this compound.

A relevant example is the use of Tol-BINAP·Cu(II) fluoride (B91410) complexes to mediate enantioselective dienolate additions to aldehydes. acs.org While not directly involving this compound, this demonstrates the potential of chiral Lewis acid catalysis in similar systems. The development of catalytic, enantioselective selenoetherification reactions also highlights the role of chiral Lewis bases in activating Lewis acidic selenium species, a concept that can be extended to other electrophilic additions. nih.gov

| Chiral Lewis Acid/Ligand | Reaction Type | Key Feature | Reference |

| Tol-BINAP·Cu(II) fluoride | Enantioselective Dienolate Addition | Catalytic generation of chiral metal enolates | acs.org |

| BINAM derived thiophosphoramides | Enantioselective Selenoetherification | Catalytic, enantioselective functionalization of unactivated olefins | nih.gov |

| Chiral phosphine (B1218219) ligands | Asymmetric Carboetherification | Examination for coupling of 4-penten-1-ol | umich.edu |

Cyclization Reactions and Annulation Strategies

The rigid, linear geometry of the alkyne and the presence of a terminal hydroxyl group make this compound a valuable precursor for the synthesis of various cyclic and polycyclic structures. Cyclization reactions and annulation strategies involving this compound and its derivatives provide access to a diverse range of carbocyclic and heterocyclic systems.

One prominent strategy involves the intramolecular cyclization of derivatives of this compound. For instance, appropriately substituted 1-alkenyl-5-hexyn-1-ols, which can be synthesized from derivatives of this compound, undergo a tandem oxyanionic 6-exo-dig cyclization/Claisen rearrangement to furnish gem-disubstituted cyclooctanoids. nih.gov The presence of the gem-dimethyl group is crucial for this transformation to occur efficiently. nih.gov

Another approach utilizes metal-catalyzed cyclization reactions. For example, the reaction of ω-alkynols with transition metal complexes can lead to the formation of cyclic oxycarbene complexes. researchgate.net The outcome of such reactions is often dependent on the length of the carbon chain separating the alkyne and the hydroxyl group. researchgate.net

Furthermore, annulation strategies, which involve the formation of a new ring onto a pre-existing one, can be employed. A [4+4] annulation strategy based on the intramolecular cycloadditions of conjugated enynes offers a route to eight-membered carbocycles. nih.gov While this example does not start directly with this compound, the underlying principles of enyne cyclization are relevant to potential transformations of its derivatives.

| Reaction Type | Reactant Type | Product Type | Key Features | Reference |

| Tandem Oxyanionic 6-exo-dig Cyclization/Claisen Rearrangement | 1-Alkenyl-5-hexyn-1-ols (derived from this compound) | gem-Disubstituted Cyclooctanoids | Microwave-assisted; Thorpe-Ingold effect is crucial | nih.gov |

| Metal-Catalyzed Cyclization | ω-Alkynols | Cyclic Oxycarbene Complexes | Product distribution depends on chain length | researchgate.net |

| [4+4] Annulation | Conjugated Enynes | Eight-membered Carbocycles | Intramolecular cycloaddition | nih.gov |

| 5-Exo Dig Cyclization/Claisen Rearrangement | 1-Alkenyl-4-pentyn-1-ol systems | Substituted Cyclohept-4-enones | Microwave-assisted; highly stereoselective | nih.gov |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique insights into the molecule's composition and chemical environment.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei. Analysis of derivatives, such as the silyl ether or ester derivatives of this compound, is a common practice to confirm reaction success and study the electronic effects of different substituents.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The tert-butyl group's nine equivalent protons would appear as a sharp singlet, typically in the upfield region (around 1.2 ppm), due to the shielding effect and the absence of adjacent protons for coupling. The two protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would appear as a signal slightly downfield (around 4.2 ppm), which might show coupling to the hydroxyl proton. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

For instance, in a derivative like 1-Adamantan-1-yl-4,4-dimethyl-2-pentyn-1-ol, the tert-butyl protons are observed as a singlet, while other protons show shifts influenced by the bulky adamantane (B196018) group. rsc.org Analysis of coupling constants (J-values) provides information about the spatial relationship between neighboring protons. For the -CH₂OH group, a triplet could be observed if coupling to the hydroxyl proton occurs, with a typical J-value around 5-7 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| (CH₃)₃C- | ~1.2 | Singlet (s) |

| -CH₂OH | ~4.2 | Doublet (d) or Triplet (t) |

To unambiguously assign proton and carbon signals and to confirm the connectivity of the molecular skeleton, multi-dimensional NMR techniques are employed. columbia.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. youtube.com For this compound, a key cross-peak would be expected between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.educolab.ws It would show a cross-peak between the methylene protons (~4.2 ppm) and the C1 carbon (~51 ppm), and another between the tert-butyl protons (~1.2 ppm) and the C5 methyl carbons (~30 ppm). This technique is significantly more sensitive than older methods like DEPT-135 for determining CH, CH₂, and CH₃ multiplicities. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework. columbia.edu For this compound, one would expect to see correlations from the tert-butyl protons (H5) to the quaternary carbon (C4) and the alkyne carbon (C3). Similarly, the methylene protons (H1) would show correlations to the alkyne carbon C2 and potentially to C3.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 112.18 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 112.

Electron ionization (EI) mass spectrometry of the saturated analogue, 4,4-dimethyl-2-pentanol, shows characteristic fragmentation patterns that can be extrapolated. nist.gov Common fragmentation for alcohols includes the loss of a water molecule ([M-18]⁺). Another likely fragmentation for this compound would be cleavage alpha to the bulky tert-butyl group, a common fragmentation pathway for such structures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for monitoring the progress of reactions, such as the oxidation of this compound to its corresponding aldehyde or acid, by separating the components of the reaction mixture before their detection by MS. escholarship.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment | Description |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 97 | [C₆H₉O]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 94 | [C₇H₁₀]⁺ | Loss of water ([M-H₂O]⁺) |

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound is characterized by specific absorption bands that confirm its key structural features.

The most prominent features would be:

A broad, strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

A weak, sharp absorption in the region of 2200-2260 cm⁻¹ for the internal carbon-carbon triple bond (C≡C) stretch. The intensity is weak because the internal alkyne has a relatively small change in dipole moment during vibration.

Strong absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching vibrations of the methyl and methylene groups.

The IR spectrum of the related compound 4,4-dimethyl-2-pentyne (B1597327) shows the characteristic C-H stretching peaks but lacks the O-H band. nist.gov Conversely, the spectrum of 4-pentyn-1-ol (B147250) shows both the O-H stretch and a terminal alkyne C-H stretch around 3300 cm⁻¹, in addition to the C≡C stretch. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

|---|---|---|

| ~3400 | O-H (Alcohol) | Strong, Broad |

| ~2960 | C-H (Alkyl) | Strong, Sharp |

| ~2230 | C≡C (Internal Alkyne) | Weak to Medium, Sharp |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods complement experimental data by providing insight into molecular structure, stability, and reactivity. Quantum chemical calculations can be used to predict the geometric parameters (bond lengths and angles), vibrational frequencies, and relative energies of different conformations of this compound.

For example, a study on the related molecule 4-pentyn-1-ol utilized quantum chemical calculations at the MP2/6-311++G** and G3 levels of theory to investigate its conformational landscape. masterorganicchemistry.com The study found that several rotameric forms have small energy differences and that the most stable conformer in the gas phase was not one stabilized by an intramolecular hydrogen bond. masterorganicchemistry.com Similar computational studies on this compound would likely explore the rotational barriers around the C-C single bonds and the influence of the sterically demanding tert-butyl group on the molecule's preferred conformation and reactivity. These theoretical predictions can then be compared with experimental data from microwave or NMR spectroscopy to provide a comprehensive understanding of the molecule's properties.

Spectroscopic and Computational Elucidation of Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. psu.edu For 4,4-Dimethyl-2-pentyn-1-ol, DFT calculations offer a theoretical framework to understand and predict its behavior in chemical reactions. These computational methods are particularly valuable for elucidating complex reaction mechanisms, characterizing transient species like transition states, and explaining observed selectivity. unicamp.brresearchgate.net

In the context of reactions involving alkynes and aldehydes, DFT calculations have been successfully employed to map out the entire reaction pathway. researchgate.net For instance, in nickel-catalyzed reductive couplings, DFT has been used to scrutinize the mechanistic details, including oxidative cyclization, σ-bond metathesis, and reductive elimination steps. researchgate.net Such calculations can model the oxidation of this compound, providing insights into the formation of intermediates and the influence of steric effects from the bulky tert-butyl group on the reaction's progress.

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS) and the determination of the associated energy barrier, known as the activation energy (Ea). DFT calculations are instrumental in locating the geometry of a transition state—a first-order saddle point on the potential energy surface—and calculating its energy relative to the reactants and products. unicamp.br The calculated Gibbs free energy profile helps to identify the rate-determining step of the reaction. unicamp.br

| Computational Task | Objective | Key Findings / Insights | Relevant Reaction Type |

|---|---|---|---|

| Transition State (TS) Optimization | To identify the geometric structure of the highest energy point along the reaction coordinate. | Provides the structure of the transient species that dictates the reaction pathway. unicamp.br | Oxidation, Cycloadditions nsf.gov |

| Frequency Calculation | To confirm a located stationary point as a minimum (all real frequencies) or a transition state (one imaginary frequency). | Verifies the nature of the computed structure and provides zero-point vibrational energy corrections. unicamp.br | All reaction types |

| Activation Energy (Ea) Calculation | To determine the energy barrier for a reaction. | Quantifies the kinetic feasibility of a reaction pathway; a higher Ea implies a slower reaction. nsf.gov | Reductive Couplings, Cyclocarbonylations researchgate.netnsf.gov |

| Gibbs Free Energy Profile Mapping | To map the energy landscape of the entire reaction, including intermediates and transition states. | Identifies the rate-determining step and the thermodynamic stability of intermediates. unicamp.br | Solvent-dependent reactions, Catalytic cycles unicamp.br |

Reaction selectivity—the preferential formation of one product isomer over others—is a cornerstone of modern synthetic chemistry. DFT calculations provide profound insights into the origins of regioselectivity, chemoselectivity, and enantioselectivity. By comparing the activation energies of competing reaction pathways leading to different products, researchers can predict the major product. researchgate.net

For this compound, the bulky tert-butyl group imposes significant steric hindrance, which can be a major factor in controlling regioselectivity. In nickel-catalyzed aldehyde-alkyne reductive couplings, DFT studies have shown that steric hindrance between the alkyne substituent and the catalyst's ligand is the primary factor determining which regioisomer is formed. researchgate.net

Furthermore, this compound serves as a precursor in syntheses where chirality is introduced. For example, it is a starting material in the multi-step synthesis of (S)-(−)-2-tert-butyl-3-methylene-oxirane, a chiral allene (B1206475) oxide. researchgate.net In such asymmetric syntheses, and in related kinetic resolutions of acetals, computational modeling can be employed to understand the enantioselectivity. researchgate.net DFT can rationalize the stereochemical outcome by analyzing the transition states for the formation of different enantiomers, where subtle differences in steric and electronic interactions within the diastereomeric transition states, stabilized by a chiral catalyst or reagent, determine the enantiomeric excess of the product. nsf.gov

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.gov For this compound, modeling is crucial for understanding its spatial arrangement and how its shape influences its physical properties and chemical reactivity.

Conformational analysis, a key component of molecular modeling, involves identifying the stable low-energy conformations (or rotamers) of a molecule that arise from rotation around its single bonds. youtube.com While a specific conformational analysis of this compound is not widely documented, studies on analogous molecules like 4-pentyn-1-ol (B147250) provide a strong basis for understanding the principles involved. nih.gov For 4-pentyn-1-ol, quantum chemical calculations have identified multiple stable rotameric forms with small energy differences between them. nih.gov

In this compound, the presence of the sterically demanding tert-butyl group significantly restricts rotation around the C3-C4 bond. This steric hindrance is expected to have a pronounced effect on the preferred conformations, likely favoring arrangements that minimize steric clash between the dimethyl groups and the rest of the molecule. Molecular mechanics and quantum chemical methods can be used to systematically explore the potential energy surface associated with bond rotations, thereby identifying the global minimum energy conformation and other low-energy conformers that may be present in equilibrium. nih.gov

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn governs its bonding characteristics and reactivity. psu.edu Methods like DFT allow for the calculation of various molecular properties and reactivity descriptors that help explain and predict chemical behavior. psu.edu

Key parameters derived from quantum chemical calculations include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). psu.edu The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the π-system of the carbon-carbon triple bond and the lone pairs of the oxygen atom, making these the primary sites for electrophilic attack. The LUMO would be associated with the σ* orbitals, relevant for nucleophilic attack.

DFT can be used to compare orbital interactions (HOMO-LUMO gaps) to predict reactivity in reactions such as cycloadditions. Other reactivity indices, such as Fukui functions, can also be calculated to identify the most nucleophilic and electrophilic sites within the molecule with greater precision. psu.edu These computational tools provide a quantitative basis for understanding the intrinsic reactivity of this compound, complementing experimental observations.

| Parameter | Significance | Application to this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability of a molecule. psu.edu | Indicates the propensity of the alkyne π-bond and oxygen lone pairs to react with electrophiles. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability of a molecule. psu.edu | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Helps predict reactivity in pericyclic reactions like cycloadditions. |

| Fukui Indices (f+, f-) | Identifies the most electrophilic (f+) and nucleophilic (f-) sites in a molecule. psu.edu | Pinpoints specific atoms susceptible to nucleophilic or electrophilic attack, refining reactivity predictions. |

| Mulliken/NPA Charges | Provides the electron population (charge distribution) on each atom. | Helps to identify polar bonds and regions of high or low electron density, influencing intermolecular interactions. |

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor for Chirally Enriched Building Blocks

The structural framework of 4,4-dimethyl-2-pentyn-1-ol is particularly amenable to asymmetric synthesis, allowing for the creation of stereochemically complex and valuable chiral molecules.

Stereocontrolled Synthesis of Chiral Diols (e.g., 4,4-dimethylpentane-1,3-diol)

Chiral diols are fundamental components in the synthesis of numerous biologically active compounds and are used across the pharmaceutical, cosmetic, and agricultural industries. d-nb.info The conversion of propargylic alcohols like this compound into chiral diols, such as 4,4-dimethylpentane-1,3-diol, can be achieved through stereoselective reduction methods. One prominent strategy involves the asymmetric reduction of a corresponding β-hydroxy ketone, which could be derived from the hydration of this compound.

The asymmetric reduction of the ketone functionality can be accomplished with high enantioselectivity using various catalytic systems. Below is a table summarizing common methods for the asymmetric reduction of β-hydroxy ketones to chiral 1,3-diols.

| Catalyst System | Reductant | Typical Enantiomeric Excess (ee) | Reference |

| (R)-CBS-oxazaborolidine | BH₃·SMe₂ | >99% | d-nb.info |

| Ru(II)-BINAP complexes | H₂ | Up to 98% | d-nb.info |

| Noyori's catalyst | H₂ | >99% | d-nb.info |

These methods allow for precise control over the stereochemistry at the newly formed chiral center, leading to the desired diastereomer of the diol with high optical purity.

Preparation of Enantiopure Allene (B1206475) Oxides

Enantiopure allenes are significant structural motifs found in a variety of natural products, bioactive molecules, and advanced materials. rsc.org Propargylic alcohols, including this compound, serve as valuable precursors for the synthesis of chiral allenes through processes that transfer chirality from the alcohol's stereocenter to the allene's axis. nih.gov

Recent advancements have focused on the direct use of racemic propargylic alcohols in organocatalytic systems to produce highly enantioenriched tetrasubstituted allenes. d-nb.infonih.gov This is often achieved through the formation of a propargylic cation paired with a chiral counter anion, which then directs the nucleophilic attack to form the allene with high stereocontrol. d-nb.info The presence of the bulky tert-butyl group in this compound can significantly influence the stereochemical outcome of such reactions. nih.gov

The subsequent epoxidation of the synthesized chiral allene would yield the corresponding enantiopure allene oxide, a highly reactive and synthetically useful intermediate.

Role in Natural Product and Pharmaceutical Analog Synthesis

The synthesis of natural products and their analogs is a cornerstone of medicinal chemistry and drug discovery. rsc.orgnih.gov Chiral building blocks derived from intermediates like this compound are instrumental in these synthetic endeavors. portico.org The chiral diols and allenes produced from this precursor can be incorporated into the carbon skeleton of complex target molecules.

For instance, the polyhydroxylated structural motifs present in many natural products can be constructed using chiral diols. nih.gov The unique substitution pattern of 4,4-dimethylpentane-1,3-diol, with its gem-dimethyl group, can impart specific conformational constraints and metabolic stability to a target molecule.

While direct incorporation of this compound into a named natural product is not widely documented, its structural analogs, such as 4-pentyn-1-ol (B147250), have been utilized in the synthesis of compounds like (+)-Serinolamide A, a cannabinoid CB1 receptor agonist. pharmaffiliates.com This highlights the potential of such alkynyl alcohols as key intermediates in the synthesis of biologically active molecules.

Development of Specialized Organic Materials Precursors

The unique chemical functionalities of this compound also make it a candidate for the development of precursors to specialized organic materials. The alkyne group can participate in polymerization reactions, such as ring-opening polymerization where the alcohol can act as an initiator. pharmaffiliates.com

Furthermore, the rigid structure of the alkyne and the bulky tert-butyl group can be exploited to create polymers with specific thermal and mechanical properties. The synthesis of neopentylene-tethered 1,6-diynes, which are structurally related to derivatives of this compound, has been explored for their value in reaction discovery and as building blocks for target-oriented synthesis. nih.gov These diynes can be used to construct complex molecular architectures suitable for materials science applications.

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. pnas.orgbio-conferences.org For the synthesis of 4,4-Dimethyl-2-pentyn-1-ol and its derivatives, this translates into a focus on maximizing atom economy, utilizing renewable feedstocks, employing safer solvents, and developing catalytic over stoichiometric reagents. bio-conferences.orgacs.org

One significant area of research is the use of carbon dioxide (CO₂), a renewable and non-toxic C1 building block, in synthetic transformations. rsc.org An innovative approach involves the CO₂-promoted hydration of propargylic alcohols to produce α-hydroxy ketones. acs.orgmdpi.com A highly efficient and recyclable system using silver acetate (B1210297) (AgOAc) in an ionic liquid was developed, which functions under just one bar of CO₂ pressure. acs.org This method is notable for its extremely low catalyst loading and excellent reusability, representing a significant step towards sustainable chemical production. acs.org Another green approach utilizes a copper(I) chloride (CuCl) catalyst combined with biomass-derived ionic liquids to achieve the same transformation, avoiding volatile organic solvents and operating under mild conditions. mdpi.com

Aerobic oxidation, using molecular oxygen as the ultimate oxidant, presents an eco-friendly alternative to traditional methods that rely on stoichiometric amounts of heavy metal oxidants like chromium trioxide (CrO₃). thieme-connect.com For instance, the oxidation of propargyl alcohol to propiolaldehyde has been achieved using an iron nitrate/TEMPO system with oxygen at atmospheric pressure, offering a more convenient and environmentally benign workup. thieme-connect.com Furthermore, developing syntheses in water, the most abundant and non-toxic solvent, is a key goal. An iron-catalyzed one-pot synthesis of α-diaryl-β-alkynol derivatives has been successfully demonstrated in water at room temperature, with the catalyst being recyclable. acs.org These examples underscore the shift towards processes that are not only efficient but also inherently safer and more sustainable. rawsource.com

Table 1: Comparison of Green Catalytic Systems for Propargylic Alcohol Transformations

| Catalytic System | Transformation | Key Green Features | Reference |

| AgOAc/[Emim][OAc] | Hydration to α-hydroxy ketone | Low Ag loading (0.005–0.25 mol%), 1 bar CO₂, recyclable system. | acs.org |

| CuCl/Biomass-based IL | Hydration to α-hydroxy ketone | Noble-metal-free, uses biomass-derived ionic liquid, 1 bar CO₂. | mdpi.com |

| Fe(NO₃)₃/TEMPO/NaCl | Aerobic oxidation to propiolaldehyde | Uses O₂ as oxidant, avoids stoichiometric heavy metals. | thieme-connect.com |

| FeTPPCl/FeCl₃ | Synthesis of α-diaryl-β-alkynols | Reaction performed in water, catalyst is recyclable. | acs.org |

Flow Chemistry Applications and Process Intensification

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. acs.orgsoci.org Continuous flow chemistry is a key enabling technology in this endeavor, replacing traditional large-scale batch reactors with compact microreactors or tube reactors. stolichem.comfrontiersin.org This approach offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. stolichem.comfrontiersin.org

For reactions involving this compound and other alkynols, flow chemistry provides significant advantages. The semi-hydrogenation of alkynes to alkenes, a critical reaction in the synthesis of vitamins, is notoriously difficult to control in batch processes. stolichem.commdpi.com The development of catalyst-coated tube reactors, such as those with a Pd/ZnO catalyst, allows for significant process intensification. mdpi.com These systems enable the reaction to be run at much higher temperatures (e.g., an increase of 90°C) than in batch reactors, leading to an eight-fold increase in reaction rates without sacrificing selectivity. mdpi.com The residence time is reduced from hours to seconds, dramatically improving throughput. mdpi.com

Recent breakthroughs include the development of continuous flow methodologies for the coupling of CO₂ to propargylic alcohols to produce α-alkylidene cyclic carbonates. rsc.org A refined silver-carbene catalytic system achieved complete conversion in minutes, and its implementation in a continuous flow setup yielded the highest space-time yields reported to date. rsc.org This process also reduces CO₂ usage and allows for the seamless integration of subsequent transformations without intermediate purification. rsc.org Asymmetric propargylation, a key method for producing chiral alcohols, has also been successfully translated to a flow process, enabling the practical use of unstable intermediates like allenyllithium. nih.gov The use of falling film microreactors has further improved gas-liquid reactions, such as the generation of ethynyl (B1212043) Grignard reagents from acetylene (B1199291) gas for the synthesis of propargylic alcohols. researchgate.net

Table 2: Performance Metrics of Batch vs. Flow Processes for Alkynol Reactions

| Reaction | Process Type | Key Advantage of Flow Process | Performance Improvement | Reference |

| Alkynol Semi-hydrogenation | Batch vs. Catalyst-Coated Tube Reactor | Higher temperature operation, shorter residence time. | 8x increase in reaction rate; residence time from hours to seconds. | mdpi.com |

| CO₂ Coupling to Propargylic Alcohol | Batch vs. Continuous Flow | Higher space-time yield, reduced reagent use. | Quantitative conversion in <20 mins; output up to 111 g/day . | rsc.org |

| Asymmetric Propargylation | Batch vs. Continuous Flow | Safe handling of unstable intermediates. | Enables practical use of allenyllithium for high-yield synthesis. | nih.gov |

| Ethynyl Grignard Reagent Generation | Batch vs. Falling Film Microreactor | Efficient gas-liquid reaction and telescoping. | Expeditious synthesis of propargylic alcohols. | researchgate.net |

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is paramount for enhancing the efficiency and selectivity of reactions involving the alkyne functionality in this compound. Research has moved beyond traditional catalysts to explore a wide range of transition metals and ligand systems that can direct reactions toward specific outcomes. rsc.orgacs.org

For instance, cobalt complexes bearing N-heterocyclic carbene (NHC) ligands have shown the ability to direct alkyne functionalization towards either cyclotrimerization or hydroboration simply by modulating the auxiliary ligands on the cobalt center. rsc.org Dinuclear manganese catalysts are also emerging as a promising, earth-abundant alternative to precious metals for the selective functionalization of alkynes. acs.org Similarly, stable trans-dihydride iron complexes have been developed for the Z-selective hydroboration of terminal alkynes, a transformation typically catalyzed by noble metals. nih.gov Nickel-catalyzed reactions have been shown to achieve anti-selective functionalization of alkynes, a stereochemical outcome that is contrary to the expected syn-addition and often relies on the isomerization of alkenylnickel intermediates. thieme-connect.com

In the realm of precious metal catalysis, platinum complexes are effective for the cycloisomerization of keto-propargylic alcohols to form valuable heterocycles like 3(2H)-furanones. nih.gov Gold catalysts have been used in a remarkable four-component reaction that achieves the oxo-arylfluorination or oxo-arylalkenylation of internal alkynes, breaking a carbon-carbon triple bond and forming four new chemical bonds in the process. nih.gov A significant trend is the development of noble-metal-free catalysts that are both cost-effective and less toxic. chinesechemsoc.orgresearchgate.net Copper-based systems, often in combination with metal-organic frameworks (MOFs) or specific ligands, have proven highly efficient for various transformations, including the three-component reaction of CO₂, propargyl alcohols, and amines. chinesechemsoc.orgchinesechemsoc.org

Bio-inspired Transformations and Biocatalytic Strategies

Biocatalysis, the use of natural catalysts like enzymes, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. bio-conferences.orggeorgiasouthern.edu This approach is a rapidly growing frontier for the synthesis of chiral molecules, including enantiomerically pure propargylic alcohols. acs.orgnih.gov

Enzymes such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and peroxygenases are being harnessed for the asymmetric synthesis and deracemization of propargylic alcohols. georgiasouthern.eduacs.org A powerful strategy involves an enzymatic cascade where a peroxygenase from Agrocybe aegerita first oxidizes a racemic propargylic alcohol to the corresponding ketone. acs.orgnih.gov This ketone is then stereoselectively reduced by either an (R)-selective ADH or an (S)-selective ADH to yield the desired single enantiomer of the alcohol with high enantiomeric excess (>99% ee) and in good yields. acs.orgnih.govgeorgiasouthern.edu This deracemization approach is highly advantageous as it can theoretically convert 100% of the racemic starting material into a single enantiomerically pure product. acs.org

The synergy of metal catalysis and biocatalysis in one-pot chemoenzymatic cascades represents a particularly innovative frontier. acs.orgchemrxiv.org In one such process, a gold(I)-catalyzed hydration of a terminal alkyne generates a ketone intermediate in situ. acs.org This ketone is then subjected to a reductive amination catalyzed by a transaminase, leading to enantioenriched chiral amines. acs.orgchemrxiv.org This method has been scaled up and applied to the synthesis of bioactive compounds, demonstrating its practical utility. acs.org These bio-inspired strategies not only align with the principles of green chemistry but also provide access to complex, optically pure molecules that are difficult to obtain through traditional synthetic routes. georgiasouthern.edu

Table 3: Examples of Biocatalytic Systems for Propargylic Alcohol Synthesis

| Enzyme/System | Transformation | Substrate Example | Key Outcome | Reference |

| Peroxygenase (A. aegerita) & ADH (L. kefir or T. brokii) | Deracemization of racemic propargylic alcohols | Racemic propargylic alcohols | Enantiomerically pure (R)- or (S)-alcohols (up to >99% ee). | acs.org |

| Alcohol Dehydrogenase (novel) | Enantioselective reduction of alkynones | 1-(4-methoxyphenyl)hex-3-yn-1-one | Highly enriched alcohol product (>99% ee). | georgiasouthern.edugeorgiasouthern.edu |

| Au(I) catalyst & Transaminase | One-pot hydration/reductive amination of alkynes | Terminal alkynes | Enantioenriched chiral amines (up to 96% ee). | acs.orgchemrxiv.org |

Exploration of New Reactivity Modes and Synthetic Utilities

Beyond established transformations, researchers are actively exploring novel reactivity modes of this compound and other propargylic alcohols to expand their utility as synthetic building blocks. rsc.orgresearchgate.net These explorations often lead to the discovery of unprecedented reaction pathways and the efficient construction of complex molecular architectures.

A significant area of investigation is the direct transformation of propargylic alcohols into other valuable functional groups. For example, methods have been developed for the direct conversion of propargylic alcohols into allenes, which are themselves versatile intermediates in organic synthesis. rsc.org Another novel transformation involves the generation of cationic intermediates from propargylic alcohols under surprisingly mild, transition-metal-free conditions. acs.org By treating the corresponding alkoxide with boron trichloride, a propargylic cation can be formed, which can then be trapped by nucleophiles like allyltrimethylsilane (B147118) to form 1,5-enynes, avoiding the harsh acidic conditions typically required for cation generation. acs.org

The versatility of propargylic alcohols is further demonstrated in cascade reactions. Platinum-catalyzed cyclization/migration of propargylic alcohols can lead to the formation of diverse heterocyclic structures such as 3(2H)-furanones and indolizines. nih.gov The development of one-pot procedures to convert allyl alcohol derivatives into propargyl alcohol derivatives showcases innovative bond-forming strategies. thieme-connect.com Furthermore, the alkyne unit itself can be subjected to complex multifunctionalization reactions. A gold-catalyzed four-component reaction of internal alkynes with arylboronic acids, water, and an electrophilic fluorinating agent results in the cleavage of the C-C triple bond and the formation of four new bonds, yielding structurally diverse α,α-disubstituted ketones. nih.gov This type of reaction dramatically increases molecular complexity in a single step and highlights the latent reactivity that can be unlocked with the right catalytic system.

Q & A

Q. How are degradation byproducts of this compound identified and quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.